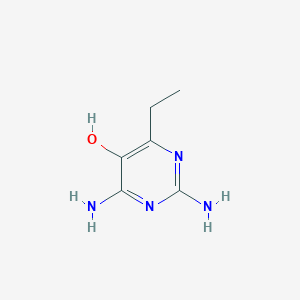
2,4-ジアミノ-6-エチルピリミジン-5-オール
概要
説明
2,4-diamino-6-ethyl-5-hydroxypyrimidine is an organic compound with the molecular formula C₆H₁₀N₄O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
科学的研究の応用
2,4-diamino-6-ethyl-5-hydroxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary target of 2,4-Diamino-6-ethylpyrimidin-5-ol is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for the growth and survival of the bacteria .
Mode of Action
2,4-Diamino-6-ethylpyrimidin-5-ol interacts with mt-DHFR by binding to its glycerol (GOL) binding site . The compound’s interaction with the GOL binding site inhibits the activity of mt-DHFR, thereby disrupting the synthesis of nucleotides and amino acids .
Biochemical Pathways
By inhibiting mt-DHFR, 2,4-Diamino-6-ethylpyrimidin-5-ol disrupts the folate pathway , which is responsible for the synthesis of nucleotides and amino acids . This disruption leads to a halt in bacterial growth and replication, effectively combating the infection .
Pharmacokinetics
The compound’s design includes a balance of hydrophilic and hydrophobic properties to ensure proper cell entry . This balance is crucial for the compound’s bioavailability and its ability to reach its target within the bacterial cell .
Result of Action
The inhibition of mt-DHFR by 2,4-Diamino-6-ethylpyrimidin-5-ol results in a disruption of nucleotide and amino acid synthesis, leading to a halt in bacterial growth and replication . This makes the compound effective in combating tuberculosis infections .
Action Environment
The action of 2,4-Diamino-6-ethylpyrimidin-5-ol can be influenced by various environmental factors. For instance, the compound’s hydrophilic properties allow it to cross the cell wall of Mycobacterium tuberculosis, which is known to be a significant barrier for many drugs . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
The core structure of 2,4-Diamino-6-ethylpyrimidin-5-ol is similar to that of folate, which is a key component in many biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is largely dependent on the specific biochemical context in which they occur .
Cellular Effects
2,4-Diamino-6-ethylpyrimidin-5-ol has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being explored.
Molecular Mechanism
At the molecular level, 2,4-Diamino-6-ethylpyrimidin-5-ol exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific nature of these interactions and their outcomes are dependent on the specific molecular context in which they occur.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-6-ethylpyrimidin-5-ol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,4-Diamino-6-ethylpyrimidin-5-ol can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2,4-Diamino-6-ethylpyrimidin-5-ol is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
2,4-Diamino-6-ethylpyrimidin-5-ol is transported and distributed within cells and tissues in a manner that is dependent on a variety of factors. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,4-Diamino-6-ethylpyrimidin-5-ol and any effects on its activity or function are areas of ongoing research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-ethyl-5-hydroxypyrimidine typically involves the reaction of ethylamine with 2,4-diamino-6-chloropyrimidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with an ethyl group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,4-diamino-6-ethyl-5-hydroxypyrimidine can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 2,4-diamino-6-ethyl-5-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
類似化合物との比較
- 2,4-Diamino-6-chloropyrimidine
- 2,4-Diamino-5-ethylpyrimidine
- 2,4-Diamino-6-methylpyrimidine
Comparison: 2,4-diamino-6-ethyl-5-hydroxypyrimidine is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.
特性
IUPAC Name |
2,4-diamino-6-ethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4(11)5(7)10-6(8)9-3/h11H,2H2,1H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTZZXZXFYXNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608245 | |
| Record name | 2,4-Diamino-6-ethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83403-29-6 | |
| Record name | 2,4-Diamino-6-ethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


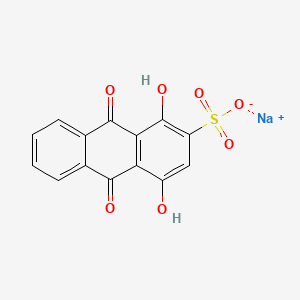
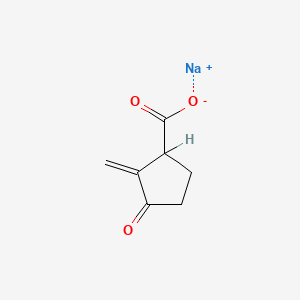
![2-[(3,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B1629446.png)



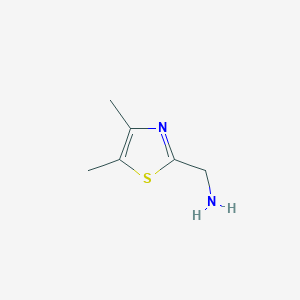
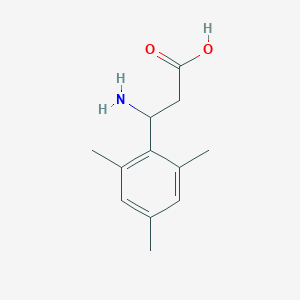


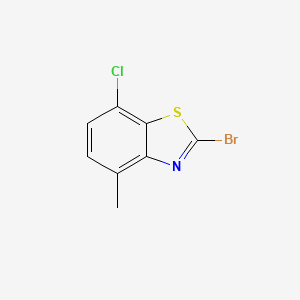

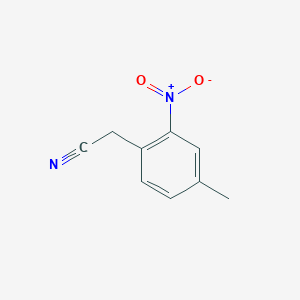
![4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1629462.png)
